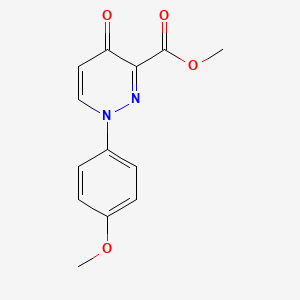
Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyridazine, which is a six-membered ring with two nitrogen atoms. It also contains a methoxyphenyl group and a carboxylate group. The presence of these functional groups can influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The methoxyphenyl group and the carboxylate group could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the arrangement of the atoms and the presence of the functional groups. The pyridazine ring is planar due to the sp2 hybridization of its atoms. The methoxyphenyl group and the carboxylate group could introduce steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The pyridazine ring can participate in electrophilic substitution reactions. The methoxy group is an electron-donating group, which can activate the phenyl ring towards electrophilic aromatic substitution. The carboxylate group can act as a nucleophile in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylate group could enhance the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Research on antiviral compounds has identified derivatives of Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate with significant activity. For instance, studies on R 61837, a compound structurally related to this compound, have demonstrated potent inhibition of rhinoviruses, highlighting its potential as an antiviral agent (Andries et al., 2005).
Structural and Synthetic Chemistry
Studies on the structure of related compounds, such as Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, have provided insights into their crystallographic characteristics, revealing detailed molecular arrangements and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Bortoluzzi et al., 2011).
Catalysis and Green Chemistry
The use of isonicotinic acid as a dual and biological organocatalyst for the synthesis of pyranopyrazoles demonstrates the application of this compound derivatives in green chemistry. This approach promotes the development of efficient, environmentally friendly synthetic methods (Zolfigol et al., 2013).
Material Science
In the realm of material science, derivatives of this compound have been investigated for their electrochromic properties. For example, donor-acceptor polymeric materials employing this compound's analogs have shown promising results for applications in NIR electrochromic devices, offering insights into the development of new materials with customizable optical properties (Zhao et al., 2014).
Antimicrobial and Anti-inflammatory Research
The exploration of novel amino acid derivatives synthesized from related compounds has demonstrated antimicrobial activities, suggesting potential applications in developing new antibacterial agents. Moreover, some synthesized compounds have shown anti-inflammatory properties, indicating their relevance in medicinal chemistry research (El-Sakka et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate may have a similar mechanism of action.
Mode of Action
It is known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect similar pathways and have downstream effects on these biological processes.
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution . This suggests that this compound may have similar ADME properties, which could impact its bioavailability.
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may have similar effects at the molecular and cellular level .
Action Environment
The action of similar compounds can be influenced by various factors, such as ph, temperature, and the presence of other molecules . This suggests that the action of this compound may also be influenced by similar environmental factors.
Biochemische Analyse
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have varying stability, degradation rates, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate at different dosages in animal models have not been reported . Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized . It is possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins and could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles based on any potential targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
methyl 1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-10-5-3-9(4-6-10)15-8-7-11(16)12(14-15)13(17)19-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYSJOVSRGPKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
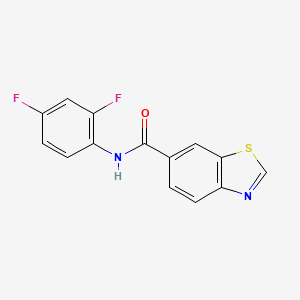
![2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1'-biphenyl](/img/structure/B2687699.png)
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2687702.png)
![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane](/img/structure/B2687703.png)
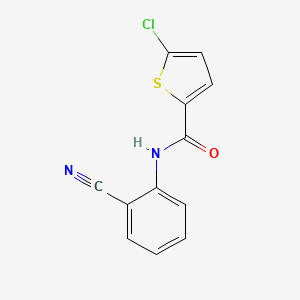
![(E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2687708.png)

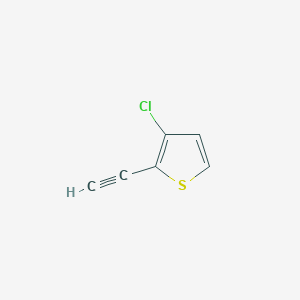
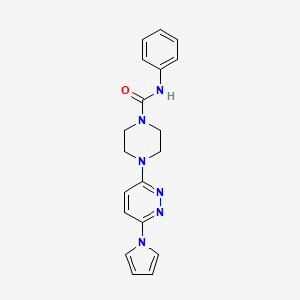

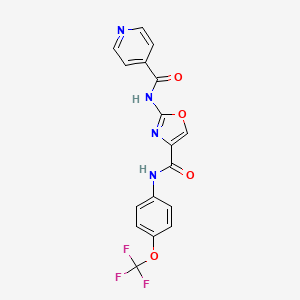
![4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2687716.png)
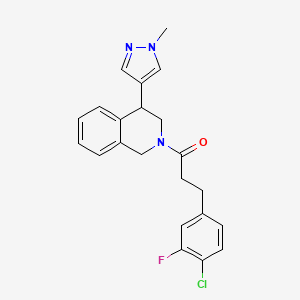
![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2687718.png)
